5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2549039-60-1
VCID: VC11831943
InChI: InChI=1S/C5H8N4O2/c1-9(2)4(10)3-7-8-5(6)11-3/h1-2H3,(H2,6,8)
SMILES: CN(C)C(=O)C1=NN=C(O1)N
Molecular Formula: C5H8N4O2
Molecular Weight: 156.14 g/mol

5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide

CAS No.: 2549039-60-1

Cat. No.: VC11831943

Molecular Formula: C5H8N4O2

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide - 2549039-60-1

Specification

CAS No. 2549039-60-1
Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
IUPAC Name 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide
Standard InChI InChI=1S/C5H8N4O2/c1-9(2)4(10)3-7-8-5(6)11-3/h1-2H3,(H2,6,8)
Standard InChI Key IVPUGNARSSBHPV-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=NN=C(O1)N
Canonical SMILES CN(C)C(=O)C1=NN=C(O1)N

Introduction

PropertyValueSource
Molecular FormulaC₅H₈N₄O₂
Molecular Weight156.14 g/mol
CAS Number2549039-60-1
Predicted SolubilityModerate (FaSSIF: 38–577 μg/mL)

Synthesis and Characterization

The synthesis of 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide typically involves condensation reactions between N,N-dimethylhydrazine and a carboxylic acid derivative, facilitated by coupling agents. A generalized pathway includes:

  • Cyclization: Formation of the oxadiazole ring via dehydration of a hydrazide intermediate.

  • Functionalization: Introduction of the dimethylcarboxamide group through nucleophilic substitution or amidation.

Analytical characterization relies on:

  • UV/Vis Spectroscopy: Identifies π→π* transitions in the oxadiazole ring .

  • IR Spectroscopy: Confirms N-H (3350 cm⁻¹) and C=O (1680 cm⁻¹) stretches .

  • NMR Spectroscopy:

    • ¹H NMR: Singlets for dimethyl groups (δ 3.0–3.2 ppm) and amino protons (δ 5.5–6.0 ppm) .

    • ¹³C NMR: Carbonyl carbon at δ 165–170 ppm .

  • Mass Spectrometry: Molecular ion peak at m/z 156.14[M+H]⁺.

ParameterValue (Range)
Metabolic StabilityClₗᵢᵥₑᵣ: 3.2–4.7 mL/min/g
Plasma Protein Binding66–93%
hERG Inhibition (IC₅₀)17–113 μM
Oral BioavailabilityAUC: 190,000–370,000 ng·min/mL

Key challenges include:

  • Solubility: Moderate FaSSIF solubility (18–577 μg/mL) may limit absorption .

  • hERG Liability: Some analogs show IC₅₀ < 30 μM, necessitating structural modifications .

  • Ames Test Negativity: Select derivatives (e.g., 3,5-dimethoxy variants) lack mutagenicity .

Future Research Directions

Synthesis Optimization

  • Green Chemistry Approaches: Utilize microwave-assisted synthesis to improve yield (>80%) and reduce reaction time .

  • Stereoselective Methods: Develop chiral catalysts for enantiomerically pure variants.

Biological Evaluation

  • In Vivo Studies: Assess efficacy in murine models of infection or cancer.

  • Target Identification: Use proteomics to identify binding partners (e.g., kinase receptors).

Computational Modeling

  • Molecular Dynamics: Simulate interactions with bacterial enzymes to guide lead optimization .

  • ADMET Prediction: Employ tools like SwissADME to forecast toxicity and bioavailability.

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